molecular formula C20H29FN2O2 B12780799 cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol CAS No. 120768-88-9

cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol

Cat. No.: B12780799
CAS No.: 120768-88-9
M. Wt: 348.5 g/mol
InChI Key: KUNNLVKNBLKQOX-UFYCRDLUSA-N
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Description

cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol: is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the piperidine ring followed by the introduction of the diethylamino and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the piperidine ring or the fluorophenyl group, potentially leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may be studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific receptors or enzymes, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism of action of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-chlorophenyl)-3,4-piperidinediol
  • cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-bromophenyl)-3,4-piperidinediol

Uniqueness

The uniqueness of cis-4-(3-(Diethylamino)propynyl)-1,3-dimethyl-6-(4-fluorophenyl)-3,4-piperidinediol lies in its specific substitution pattern and the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical and biological properties, making it distinct from its analogs.

Properties

CAS No.

120768-88-9

Molecular Formula

C20H29FN2O2

Molecular Weight

348.5 g/mol

IUPAC Name

(3S,4R,6S)-4-[3-(diethylamino)prop-1-ynyl]-6-(4-fluorophenyl)-1,3-dimethylpiperidine-3,4-diol

InChI

InChI=1S/C20H29FN2O2/c1-5-23(6-2)13-7-12-20(25)14-18(22(4)15-19(20,3)24)16-8-10-17(21)11-9-16/h8-11,18,24-25H,5-6,13-15H2,1-4H3/t18-,19-,20-/m0/s1

InChI Key

KUNNLVKNBLKQOX-UFYCRDLUSA-N

Isomeric SMILES

CCN(CC)CC#C[C@@]1(C[C@H](N(C[C@]1(C)O)C)C2=CC=C(C=C2)F)O

Canonical SMILES

CCN(CC)CC#CC1(CC(N(CC1(C)O)C)C2=CC=C(C=C2)F)O

Origin of Product

United States

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